molecular formula C5F12O2S B3031464 1-Pentanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro- CAS No. 375-81-5

1-Pentanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-

Cat. No. B3031464
CAS RN: 375-81-5
M. Wt: 352.1 g/mol
InChI Key: USAIUDWRPJQRTG-UHFFFAOYSA-N
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Description

1-Pentanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-, also known as 1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-1-pentanesulfonyl fluoride, is a chemical compound with the molecular formula C5F12O2S . It has an average mass of 352.098 Da and a monoisotopic mass of 351.942749 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a pentane backbone where all the hydrogen atoms have been replaced by fluorine atoms, and one of the terminal carbons is bonded to a sulfonyl fluoride group . This results in a highly fluorinated compound with unique properties.


Physical And Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3, a boiling point of 89.9±40.0 °C at 760 mmHg, and a vapor pressure of 64.9±0.2 mmHg at 25°C . It also has a flash point of 8.2±27.3 °C . Its molar refractivity is 35.5±0.4 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Use in Consumer Products

1-Pentanesulfonyl fluoride and related compounds, such as perfluorooctanesulfonyl fluoride, have been utilized extensively in consumer products. These include carpets, upholstery, textiles, and surface protectants. These compounds degrade into persistent metabolites like perfluorooctanesulfonate (PFOS), which accumulate in human and wildlife tissues. Research indicates that PFOS is the predominant compound found in human blood, with varying concentrations observed in different countries. This highlights the widespread use and exposure to these fluorochemicals across various consumer products (Kannan et al., 2004).

Synthesis of Fluorocarbon Organosulfur Compounds

Elemental fluorine has been used to react with alkanesulfonyl fluorides, among other compounds, for synthesizing various fluorocarbon organosulfur compounds. The synthesis and characterization of a range of perfluoroalkylsulfonyl fluorides have been extensively studied. These compounds have found applications in various industrial processes and product formulations due to their unique chemical properties (Huang et al., 1991).

Medical and Toxicological Research

Studies have been conducted on the tissue distribution of perfluorobutanesulfonyl fluoride (PBSF) and its derivatives in mammals. For example, research involving mice has shown that derivatives like PFBS can enter various tissues, including the liver, gastrointestinal tract, and blood. This research is critical for understanding the toxicokinetic behavior of these compounds in biological systems (Bogdanska et al., 2014).

Application in Steroid Chemistry

n-Perfluorobutanesulfonyl fluoride has been used in the synthesis of unsaturated mono- and difluorosteroids. These compounds are significant in steroid chemistry, demonstrating the versatility of perfluoroalkanesulfonyl fluorides in organic synthesis. The research in this area contributes to the development of new steroids with potential pharmaceutical applications (Decréau & Marson, 2004).

Environmental and Health Impacts

Studies on the environmental and health impacts of perfluorooctanesulfonyl fluoride and its derivatives have been conducted. This includes epidemiological assessments of worker serum concentrations and medical surveillance, highlighting the occupational exposure and potential health risks associated with these compounds. Research in this area is vital for risk characterization and the development of safety protocols (Olsen et al., 2003).

Biomonitoring and Public Health

Biomonitoring data for PFOS and its salts, derived from perfluorooctanesulfonyl fluoride, are crucial for understanding their impact on environmental public health. PFOS is highly persistent and has a long serum elimination half-life. Studies focus on its global detection in the environment and human populations, providing valuable insights for public health monitoring (Butenhoff et al., 2006).

Synthesis of Fluorinated Surfactants

Research has reviewed the synthetic approaches for environmentally relevant fluorinated compounds, including perfluorooctanesulfonic acid derivatives. The synthesis of perfluoroalkanesulfonyl fluorides, a key starting material, and their conversion into various derivatives, demonstrates the chemical industry's efforts to understand and potentially mitigate the environmental impacts of these substances (Lehmler, 2005).

Future Directions

The future directions for this compound could involve further exploration of its reactivity and potential applications in organic synthesis. Its highly fluorinated nature could make it useful in the synthesis of other fluorinated compounds, which have applications in areas such as pharmaceuticals and materials science .

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F12O2S/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)20(17,18)19
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAIUDWRPJQRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F11SO2F, C5F12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name 1-Pentanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880137
Record name Perfluoropentanesulfonyl fluoride
Source EPA DSSTox
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Molecular Weight

352.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-

CAS RN

375-81-5
Record name 1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-1-pentanesulfonyl fluoride
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Record name Perfluoropentane-1-sulphonyl fluoride
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Record name 1-Pentanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-
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Record name Perfluoropentanesulfonyl fluoride
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Record name Perfluoropentane-1-sulphonyl fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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